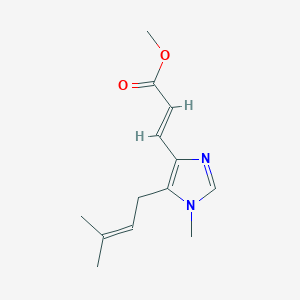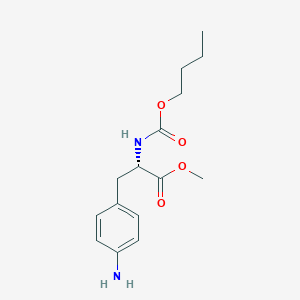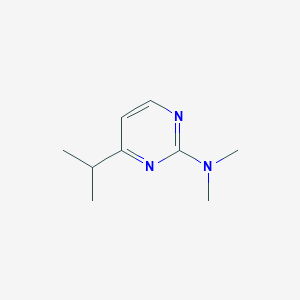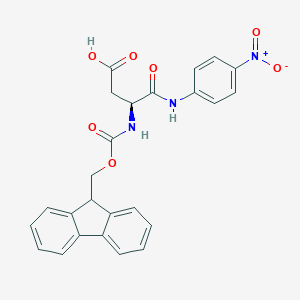![molecular formula C10H18N2O B070529 [1,4'-Bipiperidin]-2-one CAS No. 159874-26-7](/img/structure/B70529.png)
[1,4'-Bipiperidin]-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of [1,4'-Bipiperidin]-2-one derivatives involves various strategies, including Cu(I)-catalyzed reductive aldol cyclization and enantioselective synthesis methods. For example, 4-hydroxypiperidin-2-ones can be prepared in a highly diastereoselective fashion using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, which is further used in combination with proline-catalyzed asymmetric Mannich reactions to enable the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray, & Firth, 2005).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves X-ray crystallography, NMR, and computational methods to determine the configuration and conformation of the molecule. The structure-activity relationships (SAR) for these compounds are critical in understanding their potential as drug leads. For instance, the synthesis and evaluation of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines as a new lead of non-imidazole histamine H(3) receptor antagonists showcase the importance of molecular structure in the design of potent compounds (Rao et al., 2009).
Wissenschaftliche Forschungsanwendungen
Anticancer Therapeutics :
- Ueberschaar et al. (2016) explored the use of 1,4'-bipiperidine-1'-carbamate residues as sugar surrogates in daunorubicin and chartreusin. They found that these derivatives led to water-soluble prodrugs with improved antiproliferative activities, which are important in cancer therapeutics (Ueberschaar et al., 2016).
Tyrosinase Inhibition :
- Khan et al. (2005) synthesized a series of N-substituted biperidines, showing potent inhibition of tyrosinase, an enzyme involved in melanin formation. This is significant for drug design in dermatology and pigmentation disorders (Khan et al., 2005).
Catalyst in Chemical Reactions :
- Mikhalyova et al. (2012) reported a new aminopyridine ligand derived from bipiperidine that, when combined with iron(II), acts as an effective catalyst for olefin epoxidation. This has implications in synthetic chemistry and industrial applications (Mikhalyova et al., 2012).
Synthesis of Piperidin-2-ones :
- Lam et al. (2005) described a method for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, using a Cu(I)-catalyzed reductive aldol cyclization. This methodology is important for the synthesis of more complex and functionalized piperidines (Lam et al., 2005).
Development of CCR3 Antagonists :
- Ting et al. (2005) identified bipiperidine amide compounds as antagonists of the CC chemokine receptor 3 (CCR3), which is significant in developing treatments for conditions like asthma and allergies (Ting et al., 2005).
Pharmaceutical Analysis :
- Yang et al. (2004) developed a liquid chromatography-tandem mass spectrometric method for determining SCH 211803, a compound containing 1,4'-bipiperidine, in plasma. This is crucial for supporting pre-clinical studies in drug development (Yang et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-piperidin-4-ylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGOUOJEQGSCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618698 | |
| Record name | [1,4'-Bipiperidin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159874-26-7 | |
| Record name | [1,4'-Bipiperidin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,4']Bipiperidinyl-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)










